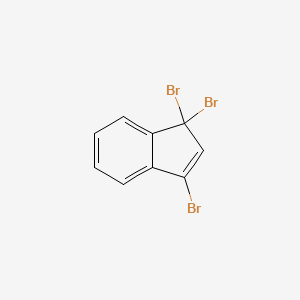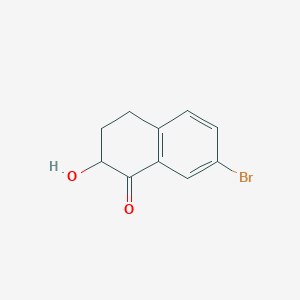
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone typically involves the bromination of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 7-bromo-2-oxo-3,4-dihydro-1(2H)-naphthalenone.
Reduction: Formation of 2-hydroxy-3,4-dihydro-1(2H)-naphthalenone.
Substitution: Formation of 7-substituted-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone derivatives.
科学的研究の応用
Chemistry
In chemistry, 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of naphthalenones are explored for their potential therapeutic applications. The presence of the bromine atom and hydroxyl group in this compound could enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Chloro-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but with a chlorine atom instead of bromine, which could affect its chemical and biological properties.
7-Iodo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Contains an iodine atom, which may lead to different reactivity and applications.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-hydroxy-3,4-dihydro-1(2H)-naphthalenone makes it unique compared to its analogs. Bromine atoms can influence the compound’s reactivity, making it suitable for specific chemical transformations and potentially enhancing its biological activity.
特性
分子式 |
C10H9BrO2 |
|---|---|
分子量 |
241.08 g/mol |
IUPAC名 |
7-bromo-2-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-1-6-2-4-9(12)10(13)8(6)5-7/h1,3,5,9,12H,2,4H2 |
InChIキー |
SZJDIARPEXUGDX-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C(C=C2)Br)C(=O)C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


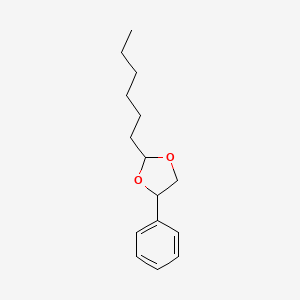

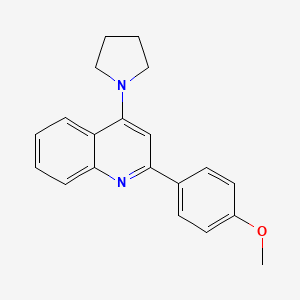
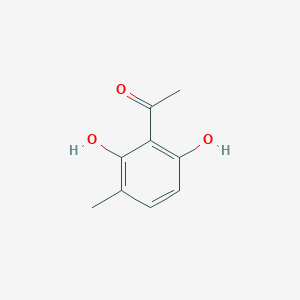
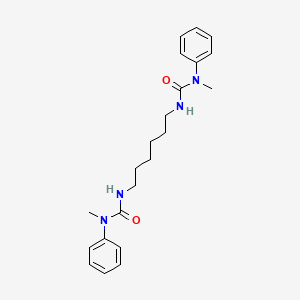
![[1,1'-Biphenyl]-3-yltriphenylsilane](/img/structure/B15075803.png)
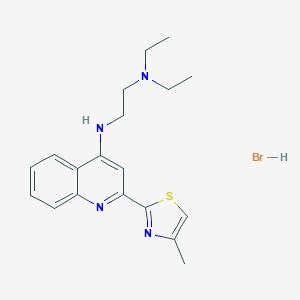

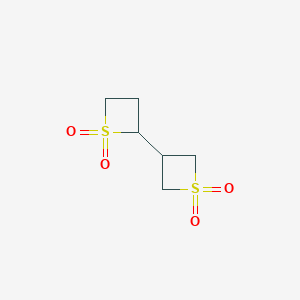
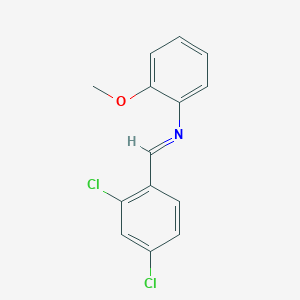
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
